N-[4-(carbamoylmethyl)phenyl]-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-[4-(carbamoylmethyl)phenyl]-2-(4-chlorophenoxy)acetamide is a chemical compound known for its diverse applications in various scientific fields. This compound features a phenyl ring substituted with a carbamoylmethyl group and a chlorophenoxyacetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(carbamoylmethyl)phenyl]-2-(4-chlorophenoxy)acetamide typically involves the following steps:
N-Alkylation: The phenyl ring is first alkylated with a suitable alkylating agent such as ethyl bromoacetate in the presence of a strong base.
Amidation: The intermediate product is then treated with ammonia or an amine to form the carbamoylmethyl group.
Coupling Reaction: The final step involves coupling the intermediate with 4-chlorophenoxyacetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[4-(carbamoylmethyl)phenyl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
N-[4-(carbamoylmethyl)phenyl]-2-(4-chlorophenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(carbamoylmethyl)phenyl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to exert its biological effects.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-carbamoylmethyl-4-phenyl-2-pyrrolidinone: Known for its pharmacological value and similar synthetic routes.
N-carbamoylmethyl-4-(trifluoromethoxy)phenylcarbamate: Another compound with similar structural features and applications.
Uniqueness
N-[4-(carbamoylmethyl)phenyl]-2-(4-chlorophenoxy)acetamide stands out due to its unique combination of a carbamoylmethyl group and a chlorophenoxyacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-12-3-7-14(8-4-12)22-10-16(21)19-13-5-1-11(2-6-13)9-15(18)20/h1-8H,9-10H2,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRROMLOLKWMMAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)NC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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